molecular formula C11H12N2O2 B1666002 Amiquinsin CAS No. 13425-92-8

Amiquinsin

Cat. No. B1666002
CAS RN: 13425-92-8
M. Wt: 204.22 g/mol
InChI Key: UZVYGOXJMRZJFK-UHFFFAOYSA-N
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Description

Amiquinsin is a chemical compound with the molecular formula C11H12N2O2 . It is also known by the names 6,7-dimethoxyquinolin-4-amine and 4-Amino-6,7-dimethoxyquinoline .


Synthesis Analysis

The metabolism of amiquinsin hydrochloride (4-amino-6,7-dimethoxyquinoline hydrochloride monohydrate) was studied in rats and humans. The major metabolite isolated from human urine was identified through synthesis as 4-amino-6,7-dimethoxy-3-quinolinol hydrochloride hydrate .


Molecular Structure Analysis

Amiquinsin has a molecular weight of 204.22 g/mol . The InChI string for Amiquinsin is InChI=1S/C11H12N2O2/c1-14-10-5-7-8 (12)3-4-13-9 (7)6-11 (10)15-2/h3-6H,1-2H3, (H2,12,13) . The canonical SMILES for Amiquinsin is COC1=CC2=C (C=CN=C2C=C1OC)N .


Physical And Chemical Properties Analysis

Amiquinsin has a molecular weight of 204.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass of Amiquinsin is 204.089877630 g/mol . The topological polar surface area of Amiquinsin is 57.4 Ų .

Scientific Research Applications

c-Met Tyrosine Kinase Inhibition

Amiquinsin derivatives have been synthesized and identified as potent inhibitors of the tyrosine kinase c-Met, which is a promising target for cancer therapy due to its role in cancer cell growth, survival, angiogenesis, and metastasis. These derivatives exhibit in vitro biological activities against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) .

Antiproliferative Activity Against Cancer Cell Lines

Novel quinazoline derivatives of Amiquinsin have been designed and synthesized, showing significant antiproliferative activities against human cancer cell lines including PC-3 (prostate cancer), MGC-803 (gastric cancer), HGC-27 (gastric carcinoma), A549 (lung cancer), and H1975 (lung adenocarcinoma). Some compounds in this series have displayed potent anti-proliferative activity, particularly against MGC-803 cells .

Antitumor Activity with Diaryl Urea Scaffolds

A series of 6,7-dimethoxyquinazoline derivatives connected by diaryl urea scaffolds have been developed. These compounds have been evaluated for their antitumor activities in vitro and have shown excellent potency against four tested cancer cell lines compared with sorafenib, a medication used to treat kidney, liver, and thyroid cancer .

properties

IUPAC Name

6,7-dimethoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVYGOXJMRZJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158613
Record name Amiquinsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amiquinsin

CAS RN

13425-92-8
Record name Amiquinsin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiquinsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIQUINSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85HK85C137
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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